3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQKDRPQUROPC-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at two reactive sites: the nitrile group and the α,β-unsaturated system.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Potassium permanganate | Acidic medium (H₂SO₄) | Carboxylic acid derivative | Nitrile oxidation to carboxyl group via intermediate amide formation. |
| Ozone | -78°C in dichloromethane | Ozonides | Cleavage of double bond to form carbonyl compounds. |
Key Findings :
-
Oxidation with KMnO₄ under acidic conditions yields 3-[4-(trifluoromethyl)phenyl]propanoic acid via hydrolysis of the nitrile group.
-
Ozonolysis produces fragments containing trifluoromethylbenzaldehyde, indicating selective cleavage of the double bond.
Reduction Reactions
Reductive transformations target the nitrile group and the unsaturated bond.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, reflux | Primary amine derivative | Reduction of nitrile to amine via intermediate imine. |
| Hydrogen gas (H₂) | Pd/C catalyst, ethanol | Saturated nitrile | Hydrogenation of the double bond to form 3-[4-(trifluoromethyl)phenyl]propanenitrile. |
Key Findings :
-
LiAlH₄ reduces the nitrile to a primary amine, yielding 3-amino-3-[4-(trifluoromethyl)phenyl]propane.
-
Catalytic hydrogenation selectively saturates the double bond without affecting the nitrile group.
Substitution Reactions
The nitrile group participates in nucleophilic substitution under basic conditions.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Sodium methoxide | Methanol, 60°C | Methoxyimine derivative | Nucleophilic attack on nitrile carbon, forming an imine intermediate. |
| Thiophenol | NaOH, aqueous ethanol | Thioamide | Thiol group substitution at nitrile, yielding 3-(phenylthio)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide. |
Key Findings :
-
Methanolysis under basic conditions produces 2-[(methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile.
-
Thiophenol substitution generates thioamide derivatives, useful in organocatalysis.
Cycloaddition and Polymerization
The α,β-unsaturated nitrile structure enables participation in cycloaddition reactions.
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can demonstrate efficacy against various strains of bacteria and fungi. The trifluoromethyl substitution is believed to enhance the interaction with biological targets, improving the compound's therapeutic potential.
Antitubercular Agents
A recent study evaluated derivatives of this compound for their antitubercular activities against Mycobacterium tuberculosis. The compounds were synthesized and tested for their minimum inhibitory concentrations (MIC). The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the trifluoromethyl group could lead to new effective treatments for tuberculosis .
Cancer Research
The compound has also been investigated for its potential in cancer therapy. The trifluoromethyl group has been associated with increased biological activity, which may enhance the efficacy of anticancer agents. Preliminary studies suggest that analogs of this compound can inhibit tumor cell proliferation, making it a candidate for further exploration in oncology .
Synthesis of Functional Materials
This compound serves as a versatile building block in organic synthesis. Its nitrile functional group allows for further chemical modifications, enabling the development of novel materials with tailored properties. For example, it can be used in the synthesis of polymers or coatings with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can significantly improve their performance characteristics, such as hydrophobicity and thermal stability. Research into fluorinated polymers derived from compounds like this compound is ongoing, focusing on applications in electronics and protective coatings .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[4-Bromo-phenyl]prop-2-enenitrile | Similar propene structure but with bromine | Different halogen; varied reactivity |
| 3-[4-Methoxyphenyl]prop-2-enenitrile | Contains a methoxy group instead of trifluoromethyl | Altered electronic properties affecting biological activity |
| 3-[4-Chlorophenyl]prop-2-enenitrile | Substituted with chlorine | Less lipophilic than trifluoromethyl variant |
The presence of the trifluoromethyl group in this compound is particularly noteworthy due to its influence on lipophilicity and biological activity, setting it apart from other halogenated analogs .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and applications of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile and related acrylonitrile derivatives:
Electronic and Reactivity Differences
- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to the -CH₃ group in (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile. This enhances electrophilicity, favoring nucleophilic attacks in cross-coupling reactions .
- Sulfonyl and Pyridyloxy Modifications : The sulfonyl group in ’s compound increases molecular weight and polarity, improving solubility for API formulations. The pyridyloxy moiety introduces hydrogen-bonding capability, enhancing target specificity in drug design .
Research Findings and Trends
- Drug Resistance Applications : Trifluoromethylphenyl acrylonitriles, including the target compound, are explored as Michael acceptors for combating antibiotic-resistant bacteria, leveraging their electrophilic β-carbon .
- Crystallography : Structural analysis of these compounds often employs SHELX and OLEX2 for refinement, though the target compound’s simpler structure requires less computational effort .
- AIE Potential: While the target compound lacks AIE properties, derivatives with bulky substituents (e.g., thiophene-fluorobenzoyl) show promise in bioimaging and OLEDs .
Biological Activity
3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile, with the chemical formula C10H8F3N, is an organic compound notable for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including antimicrobial, anti-inflammatory, and potential antidepressant effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a prop-2-ene backbone substituted with a trifluoromethyl group and a phenyl ring. This structure contributes to its unique chemical properties, which are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N |
| Molecular Weight | 215.17 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Lipophilic |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with a trifluoromethyl moiety showed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, with minimum inhibitory concentrations (MICs) reported at 25.9 µM and 12.9 µM respectively . The presence of the trifluoromethyl group is believed to enhance the interaction with bacterial targets, leading to increased efficacy.
Anti-inflammatory Potential
The anti-inflammatory potential of this compound has been explored through various in vitro studies. For instance, certain derivatives demonstrated a significant modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. Specifically, compounds with lipophilic and electron-withdrawing substituents were found to increase NF-κB activity by 10–15%, suggesting a complex interplay between structure and biological function .
Antidepressant-like Effects
Recent studies have also investigated the antidepressant-like effects of related compounds containing the trifluoromethyl group. One such compound demonstrated significant activity in behavioral tests indicative of antidepressant effects in mice, linked to modulation of serotonergic pathways, particularly involving the 5-HT1A and 5-HT3 receptors . This suggests that this compound may have potential therapeutic applications in treating mood disorders.
Case Studies
- Antimicrobial Efficacy :
- Inflammation Modulation :
-
Antidepressant Activity :
- A related study on N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide indicated promising antidepressant properties through serotonergic modulation without significant toxicity . This positions trifluoromethyl-containing compounds as potential candidates for further development in psychopharmacology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is synthesized via a base-catalyzed condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile. Key conditions include:
- Solvent selection : Ethanol or methanol to dissolve reactants and stabilize intermediates.
- Base choice : Ammonia or amines (e.g., sodium hydroxide) to deprotonate intermediates and drive the reaction.
- Temperature : Heating (~60–80°C) accelerates the reaction but must be controlled to avoid side products.
- Reaction time : Typically 6–12 hours, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm the aromatic and nitrile groups; 19F NMR identifies trifluoromethyl substitution.
- IR spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile (-C≡N) stretch.
- Chromatography : HPLC or GC-MS assesses purity (>98% by area normalization) .
Q. What solvents and catalysts are typically employed in the synthesis of this compound, and how do they influence regioselectivity?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol/methanol balance solubility and reaction rate.
- Catalysts : Sodium hydroxide or potassium carbonate deprotonate malononitrile, directing regioselective enamine formation.
- Impact : Solvent polarity affects transition-state stabilization, while base strength governs proton transfer efficiency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- Transition-state analysis : Simulate pathways for nucleophilic attack at the α,β-unsaturated nitrile system.
- Substituent effects : Compare electron-withdrawing (trifluoromethyl) vs. electron-donating groups on reaction barriers .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for derivatives of this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in enamines).
- Isotopic labeling : Use 15N-labeled nitriles to clarify ambiguous coupling.
- X-ray crystallography : Resolve stereochemical ambiguities by determining crystal structures .
Q. How can Z/E isomerism be controlled during synthesis, and what methods confirm the isomeric ratio?
- Methodological Answer :
- Control strategies : Adjust solvent polarity (e.g., DMSO favors Z-isomer via dipole stabilization) and reaction temperature.
- Analytical confirmation : NOESY NMR detects spatial proximity of substituents; X-ray crystallography provides definitive stereochemical assignment .
Q. What are key considerations for designing biological activity studies involving this compound, particularly regarding stability under physiological conditions?
- Methodological Answer :
- Stability assays : Test hydrolysis in PBS (pH 7.4) over 24–48 hours.
- Solubility : Use co-solvents (e.g., DMSO ≤1%) to maintain solubility in aqueous buffers.
- Metabolic profiling : LC-MS/MS identifies degradation products in liver microsomes .
Q. How does the trifluoromethyl group influence the compound’s behavior in Diels-Alder reactions compared to non-fluorinated analogs?
- Methodological Answer :
- Electrophilicity enhancement : The -CF3 group increases electron deficiency in the α,β-unsaturated system, accelerating diene addition.
- Kinetic studies : Compare rate constants with methyl or hydrogen analogs using UV-Vis monitoring.
- Regioselectivity : Computational modeling predicts endo/exo preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
